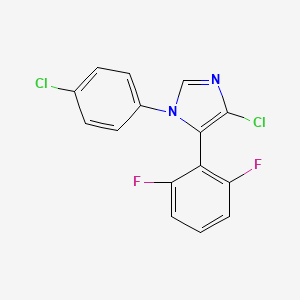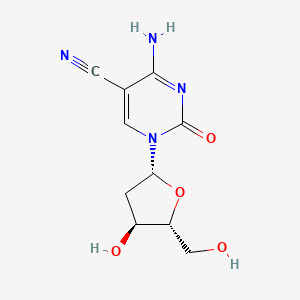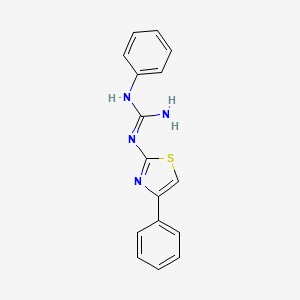
1-Phenyl-3-(4-phenyl-2-thiazolyl) guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Phenyl-3-(4-phenyl-2-thiazolyl) guanidine typically involves the reaction of phenyl isothiocyanate with guanidine derivatives under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using solvents like polyethylene glycol .
Chemical Reactions Analysis
1-Phenyl-3-(4-phenyl-2-thiazolyl) guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiazolyl rings.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-(4-phenyl-2-thiazolyl) guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its antiviral properties, particularly against rhinovirus.
Industry: The compound can be used in the development of antiviral coatings and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-phenyl-2-thiazolyl) guanidine involves its interaction with viral replication processes. It appears to reduce virus replication in the nasal mucosa, thereby diminishing the serum antibody response . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with viral RNA synthesis .
Comparison with Similar Compounds
1-Phenyl-3-(4-phenyl-2-thiazolyl) guanidine can be compared with other antiviral compounds such as:
Ritonavir: An antiretroviral drug used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring structure.
What sets this compound apart is its specific activity against rhinovirus and its potential use as a prophylactic intranasal medication .
Properties
CAS No. |
7709-34-4 |
|---|---|
Molecular Formula |
C16H14N4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C16H14N4S/c17-15(18-13-9-5-2-6-10-13)20-16-19-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H3,17,18,19,20) |
InChI Key |
AQAKFENEXJKLOA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/N=C(\N)/NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
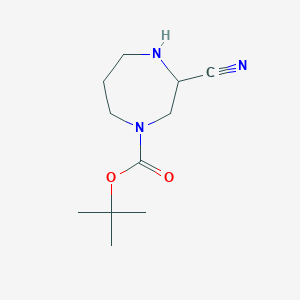

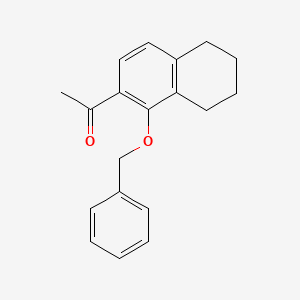
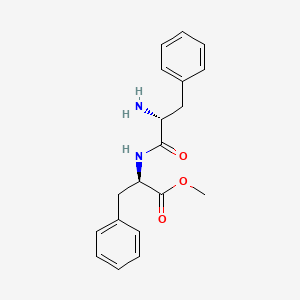

![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)
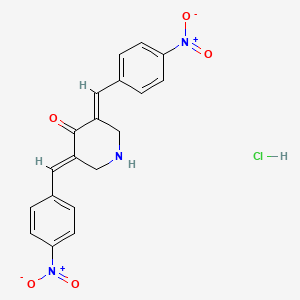

![N-(2-Chloro-phenyl)-2-(4-ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12835715.png)

